5,7-Docosadiynoic acid

概要

説明

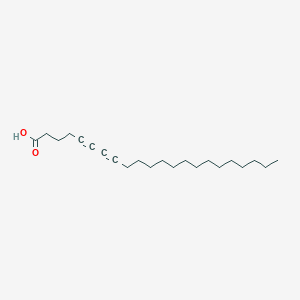

5,7-Docosadiynoic acid is a unique compound characterized by its long carbon chain and the presence of two triple bonds at positions 5 and 7. This compound is part of the diacetylenic fatty acids family and is known for its interesting chemical and physical properties, particularly its ability to undergo polymerization and exhibit fluorescence.

準備方法

Synthetic Routes and Reaction Conditions: 5,7-Docosadiynoic acid can be synthesized through various methods. One common approach involves the polymerization of diacetylenic monomers under photo-irradiation, free radical induction, or plasma treatment. The polymerization process typically requires UV light (254 nm) at room temperature, without the need for a catalyst or initiator, resulting in no by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced polymerization techniques to ensure high purity and yield. The process may include head group modification to endow the polymer backbone with specific functions .

化学反応の分析

Types of Reactions: 5,7-Docosadiynoic acid undergoes several types of chemical reactions, including:

Polymerization: This compound can polymerize to form polydiacetylene, which exhibits unique chromatic and fluorescent properties.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Polymerization: UV light (254 nm) is commonly used for the polymerization of this compound.

Oxidation and Reduction:

Major Products:

Polydiacetylene: The primary product formed from the polymerization of this compound.

科学的研究の応用

Biosensing Applications

DCDA has been extensively studied for its role in biosensing technologies, particularly through the formation of polydiacetylene (PDA) systems. These systems exhibit colorimetric changes in response to specific analytes, allowing for the detection of biomolecules.

Case Study: Colorimetric Detection of Toxins

A notable application involves the detection of cholera toxin and botulinum neurotoxin using ganglioside-functionalized PDA liposomes incorporating 5% ganglioside lipid and 95% DCDA. The system demonstrated a rapid color change upon exposure to these toxins, indicating the potential for real-time monitoring of food safety and public health threats .

Table 1: Summary of Biosensing Applications

| Application | Analyte Detected | Detection Method | Response Time |

|---|---|---|---|

| Cholera Toxin | Ganglioside-functionalized PDA | Colorimetric change | < 1 min |

| Botulinum Neurotoxin | Ganglioside-functionalized PDA | Colorimetric change | < 1 min |

| E. coli | PDA with cholesterol-linked glucoside | Colorimetric response | 20 s |

Mechanoresponsive Materials

The mechanoresponsive properties of DCDA have garnered interest for their applications in stress sensing and material development. PDAs made from DCDA can undergo significant structural changes under mechanical stress, leading to observable color changes.

Case Study: Mechanochemical Sensing

Research has shown that PDAs can be engineered to provide quantitative feedback on mechanical stress. For instance, microstructured PDAs incorporating DCDA have been utilized in friction force microscopy to measure lateral forces, demonstrating their potential in advanced sensing applications .

Table 2: Mechanoresponsive Properties

| Property | Description | Application |

|---|---|---|

| Color Change | Visible change under stress | Mechanical stress sensing |

| Photoluminescence | Emission change upon deformation | Imaging and patterning |

| Polymerization | Topochemical polymerization | Development of smart materials |

Artificial Cell Membranes

DCDA is also used in the synthesis of artificial cell membranes due to its amphiphilic nature. This property allows it to self-assemble into lipid bilayers, mimicking biological membranes.

Case Study: Liposome Formation

Studies have demonstrated that liposomes formed with DCDA can effectively encapsulate drugs and facilitate controlled release mechanisms, making them ideal candidates for drug delivery systems .

Table 3: Artificial Membrane Applications

| Application | Functionality | Benefits |

|---|---|---|

| Drug Delivery | Encapsulation and release | Controlled release |

| Membrane Studies | Mimicking biological membranes | Insights into membrane dynamics |

Environmental Monitoring

The ability of DCDA-based sensors to detect environmental pollutants has been explored as well. These sensors can indicate the presence of heavy metals or toxins through colorimetric changes.

Case Study: Heavy Metal Detection

A study highlighted the use of PDA systems incorporating DCDA for detecting barium ions in water samples. The system exhibited a distinct color change upon interaction with barium, showcasing its utility in environmental monitoring .

作用機序

The mechanism by which 5,7-docosadiynoic acid exerts its effects is primarily through its ability to polymerize and form polydiacetylene. This polymerization process involves the alignment of diacetylenic monomers and their subsequent reaction under UV light to form a conjugated polymer with unique optical properties . The molecular targets and pathways involved in this process are related to the structural arrangement and electronic interactions of the monomers.

類似化合物との比較

- 10,12-Pentacosadiynoic acid

- 10,12-Tricosadiynoic acid

- 5,7-Tetracosadiynoic acid

Comparison: 5,7-Docosadiynoic acid is unique due to its specific polymerization properties and the resulting polydiacetylene’s chromatic and fluorescent behavior. While other diacetylenic acids like 10,12-pentacosadiynoic acid and 10,12-tricosadiynoic acid also undergo polymerization, this compound is particularly noted for its use in creating highly sensitive and selective sensors .

生物活性

5,7-Docosadiynoic acid (5,7-DCDA) is a diacetylene compound with notable applications in biosensing and biopolymer formation. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

5,7-DCDA is characterized by the presence of two conjugated triple bonds within its long carbon chain. Its molecular formula is with a molecular weight of approximately 338.51 g/mol. The structural features of 5,7-DCDA contribute to its unique properties in polymerization and interaction with biological systems.

Polymerization and Liposome Formation

One of the key biological activities of 5,7-DCDA is its ability to undergo polymerization upon exposure to ultraviolet (UV) light. This property allows it to form liposomes—small vesicles that can encapsulate various substances. The process involves:

- Sonication : Mixing 5,7-DCDA with solvent and sonicating to create a homogeneous solution.

- UV Exposure : Initiating polymerization through UV light, which leads to the formation of biopolymeric liposomes that can be used for biosensing applications .

These liposomes can change color in response to specific interactions with biomolecules, making them useful for detecting pathogens or toxins.

Pathogen Detection

Research has shown that liposomes incorporating 5,7-DCDA can effectively detect pathogens like cholera toxin. The interaction between the toxin and ganglioside GM1 within the liposomes results in a measurable change in light absorption, indicating the presence of the pathogen . This mechanism highlights the potential of 5,7-DCDA in developing sensitive biosensors for pathogen detection.

Case Study 1: Biosensor Development

In a study focused on pathogen detection, researchers utilized liposomes formed from 5,7-DCDA combined with GM1. The resulting biosensor demonstrated high sensitivity to cholera toxin, showcasing a significant change in optical properties upon binding . This application underscores the utility of 5,7-DCDA in creating responsive biosensing platforms.

Case Study 2: Mechanoresponsive Properties

Another area of research has explored the mechanoresponsive properties of diacetylenes like 5,7-DCDA. These compounds exhibit significant chromatic changes when subjected to mechanical stress or other external stimuli. Such properties are advantageous for creating sensors that respond dynamically to environmental changes .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with 5,7-DCDA compared to other diacetylene compounds:

| Compound | Polymerization Method | Biological Application | Sensitivity |

|---|---|---|---|

| This compound | UV Light | Pathogen detection | High |

| 10,12-Pentacosadiynoic Acid | UV Light | Biosensing and drug delivery | Moderate |

| Tryptophan-modified TRCDA | Mechanical Stress | Nucleic acid detection | Very High |

特性

IUPAC Name |

docosa-5,7-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-14,19-21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCYROIQAAHHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407829 | |

| Record name | 5,7-DOCOSADIYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178560-65-1 | |

| Record name | 5,7-DOCOSADIYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。